4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-[butyl(methyl)amino]ethyl]benzamide
Description
This compound is a brominated quinazolinone derivative featuring a sulfanylidene (thione) group at position 2 and a benzamide side chain linked via a methylene group at position 2.
Properties
Molecular Formula |
C23H27BrN4O2S |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-[butyl(methyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C23H27BrN4O2S/c1-3-4-12-27(2)13-11-25-21(29)17-7-5-16(6-8-17)15-28-22(30)19-14-18(24)9-10-20(19)26-23(28)31/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,25,29)(H,26,31) |
InChI Key |
AQYUSJVRUBWSQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{2-[butyl(methyl)amino]ethyl}benzamide typically involves multiple steps. One common approach is to start with the quinazolinone core, which can be synthesized through the condensation of anthranilic acid with formamide. The bromination of the quinazolinone core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfanylidene group is introduced through a thiolation reaction using thiourea or a similar reagent. The final step involves the coupling of the quinazolinone derivative with N-{2-[butyl(methyl)amino]ethyl}benzamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes due to its quinazolinone core. It is being studied for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicine, the compound’s ability to interact with specific molecular targets makes it a candidate for drug development. Its potential therapeutic applications are being explored in preclinical studies.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{2-[butyl(methyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The bromine atom and sulfanylidene group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 6-Bromoquinazolinones
Substituent Effects on Reactivity and Bioactivity
- Sulfanylidene derivatives are less common but may enhance metabolic stability compared to oxo or thioether groups . 2-Styryl or 2-chlorostyryl substituents () improve π-π stacking in receptor binding, as seen in sulfonamide-based inhibitors .
- Position 3 Modifications: The benzamide side chain in the target compound is structurally analogous to and but includes a butyl(methyl)aminoethyl tail, which may enhance solubility and target affinity compared to simpler benzamides . 3-Amino () and 3-benzyl () substituents prioritize hydrogen bonding and hydrophobic interactions, respectively, but lack the extended pharmacophore of the target compound.
Biological Activity
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-[butyl(methyl)amino]ethyl]benzamide is a synthetic compound belonging to the quinazolinone class, recognized for its diverse biological activities. This article reviews its biological activity, focusing on its potential antitumor and antimicrobial properties, supported by recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C22H24BrN4O2S
- Molecular Weight : 481.4 g/mol
- Key Functional Groups : Quinazolinone core, bromine atom, and a benzamide moiety.
This unique combination of functional groups contributes to its potential biological reactivity and therapeutic applications.
The biological activity of this compound is primarily due to its interaction with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or receptors involved in tumor growth and microbial resistance. The presence of bromine and sulfur enhances the compound's binding affinity to these targets, potentially leading to increased efficacy in therapeutic applications.
Antitumor Activity
Recent studies indicate that quinazolinone derivatives exhibit significant antitumor properties. The mechanism involves the inhibition of cancer cell proliferation through various pathways:
- Inhibition of Kinases : Quinazolinones can inhibit specific kinases involved in cell signaling pathways that promote tumor growth.
- Induction of Apoptosis : These compounds may also trigger apoptosis in cancer cells, leading to reduced tumor size and growth.
A study highlighted the effectiveness of related compounds against various cancer cell lines, suggesting that structural modifications could enhance their antitumor activity .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The evaluation of its antibacterial activity typically involves:
- Zone of Inhibition Tests : This method assesses the efficacy by measuring the clear zone around a disc containing the compound on an agar plate inoculated with bacteria.
| Bacterial Strain | Zone of Inhibition (cm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 1.5 | Ciprofloxacin |
| Escherichia coli | 1.2 | Ciprofloxacin |
| Bacillus subtilis | 1.4 | Ciprofloxacin |
These results indicate that the compound's antibacterial activity may be comparable to established antibiotics, making it a candidate for further development in treating infections .
Case Studies
- Antitumor Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on human breast cancer cells, with IC50 values indicating potent activity at low concentrations.
- Antimicrobial Screening : Another study evaluated the antibacterial effects against Proteus vulgaris and Bacillus subtilis, revealing substantial inhibition zones, suggesting strong antibacterial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
